![molecular formula C17H13O5P B14445879 Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- CAS No. 77368-41-3](/img/structure/B14445879.png)
Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a methanone group attached to a phenyl ring and a naphthalenyl group with a phosphonooxy substituent. This compound is known for its potential in biochemical and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- typically involves multi-step organic reactions. One common method includes the reaction of a naphthalenyl derivative with a phenylmethanone under specific conditions to introduce the phosphonooxy group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced to the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Applications De Recherche Scientifique
Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (2-hydroxyphenyl)phenyl-: Known for its use in organic synthesis and as a UV stabilizer.
Methanone, (4-hydroxyphenyl)phenyl-: Utilized in the production of polymers and as an intermediate in pharmaceutical synthesis.
Methanone, (2,4-dihydroxyphenyl)phenyl-: Employed in the manufacture of dyes and as a chemical intermediate.
Uniqueness
Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]- stands out due to its unique phosphonooxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in reactions where traditional compounds may not be effective.
Propriétés
Numéro CAS |
77368-41-3 |
|---|---|
Formule moléculaire |
C17H13O5P |
Poids moléculaire |
328.25 g/mol |
Nom IUPAC |
(6-benzoylnaphthalen-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C17H13O5P/c18-17(12-4-2-1-3-5-12)15-7-6-14-11-16(22-23(19,20)21)9-8-13(14)10-15/h1-11H,(H2,19,20,21) |
Clé InChI |
IMOOIRRVPMIBOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


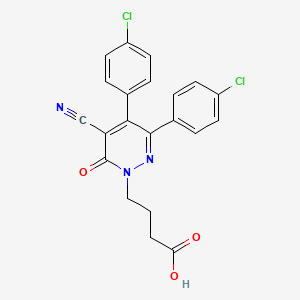
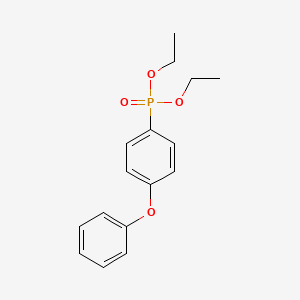
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)


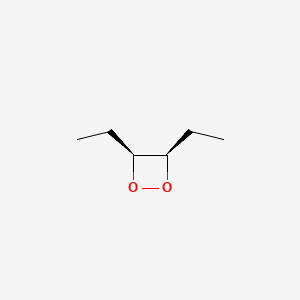
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)


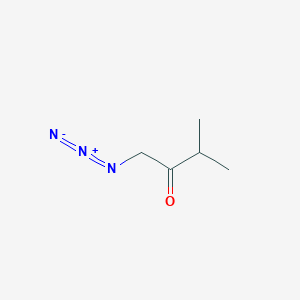
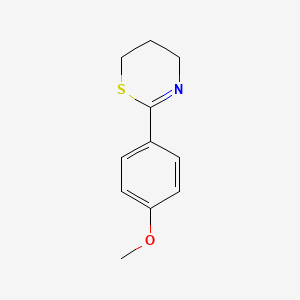
![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
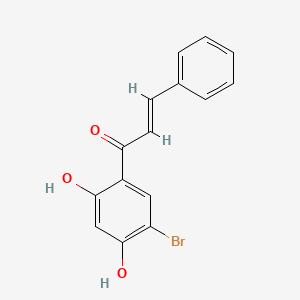
![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)
